molecular formula C20H18N2 B10877622 N'~1~-(2-Methylphenyl)-N~1~-phenyl-1-benzenecarboximidamide CAS No. 13672-09-8

N'~1~-(2-Methylphenyl)-N~1~-phenyl-1-benzenecarboximidamide

Cat. No.: B10877622
CAS No.: 13672-09-8
M. Wt: 286.4 g/mol
InChI Key: BVOADPAARCZKOI-UHFFFAOYSA-N
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Description

N’~1~-(2-Methylphenyl)-N~1~-phenyl-1-benzenecarboximidamide is an organic compound with a complex structure It is characterized by the presence of a benzenecarboximidamide group attached to a phenyl ring and a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-(2-Methylphenyl)-N~1~-phenyl-1-benzenecarboximidamide typically involves the reaction of benzenecarboximidamide with 2-methylphenylamine and phenylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of N’~1~-(2-Methylphenyl)-N~1~-phenyl-1-benzenecarboximidamide involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies, such as high-throughput screening and process optimization, ensures efficient production with minimal waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’~1~-(2-Methylphenyl)-N~1~-phenyl-1-benzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

N’~1~-(2-Methylphenyl)-N~1~-phenyl-1-benzenecarboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’~1~-(2-Methylphenyl)-N~1~-phenyl-1-benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-(2-Methylphenyl)glycinamide hydrobromide
  • N’~1~-(2-Methylphenyl)glycinamide

Uniqueness

N’~1~-(2-Methylphenyl)-N~1~-phenyl-1-benzenecarboximidamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

13672-09-8

Molecular Formula

C20H18N2

Molecular Weight

286.4 g/mol

IUPAC Name

N'-(2-methylphenyl)-N-phenylbenzenecarboximidamide

InChI

InChI=1S/C20H18N2/c1-16-10-8-9-15-19(16)22-20(17-11-4-2-5-12-17)21-18-13-6-3-7-14-18/h2-15H,1H3,(H,21,22)

InChI Key

BVOADPAARCZKOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=C(C2=CC=CC=C2)NC3=CC=CC=C3

Origin of Product

United States

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